molecular formula C12H12N2O4 B7772386 Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate

Cat. No.: B7772386
M. Wt: 248.23 g/mol
InChI Key: GPFGEFWPEZKONK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate: is a synthetic organic compound that belongs to the class of quinazolinone derivatives Quinazolinones are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate typically involves a multi-step process. One common method includes the condensation of anthranilic acid with ethyl acetoacetate, followed by cyclization and esterification reactions. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like ethanol or methanol. The final product is obtained through purification techniques such as recrystallization .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinazolinone derivatives, which can exhibit different biological and chemical properties .

Scientific Research Applications

Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exhibiting antimicrobial or anticancer properties. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

  • Methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate
  • Methyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate
  • Ethyl 3-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1-yl)propanoate

Comparison: Methyl 3-(2,4-dioxo-1,2,3,4-tetrahydroquinazolin-1-yl)propanoate is unique due to its specific quinazolinone structure, which imparts distinct biological and chemical properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

methyl 3-(2,4-dioxoquinazolin-1-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O4/c1-18-10(15)6-7-14-9-5-3-2-4-8(9)11(16)13-12(14)17/h2-5H,6-7H2,1H3,(H,13,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPFGEFWPEZKONK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2C(=O)NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.